1,2-Dichloro-3-(2-methylphenoxy)benzene
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Overview
Description
1,2-Dichloro-3-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a 2-methylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with 2-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
1,2-Dichloro-3-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-(2-methylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of chlorine atoms and the 2-methylphenoxy group influences its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the 2-methylphenoxy group, making it less complex.
2-Methylphenol: Contains a hydroxyl group instead of chlorine atoms.
1,2-Dichloro-4-(2-methylphenoxy)benzene: Similar structure but with different substitution pattern.
Uniqueness
1,2-Dichloro-3-(2-methylphenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
25482-49-9 |
---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1,2-dichloro-3-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10Cl2O/c1-9-5-2-3-7-11(9)16-12-8-4-6-10(14)13(12)15/h2-8H,1H3 |
InChI Key |
JPBTYBVCDFUTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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